1-(6-Hydroxybenzofuran-5-yl)ethanone

Descripción general

Descripción

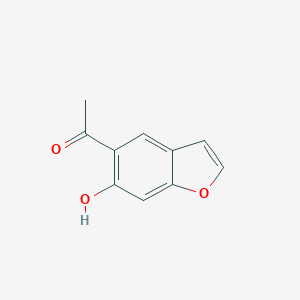

1-(6-Hydroxybenzofuran-5-yl)ethanone is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a hydroxy group at the 6th position and an ethanone group at the 5th position of the benzofuran ring makes this compound unique.

Métodos De Preparación

The synthesis of 1-(6-Hydroxybenzofuran-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-hydroxybenzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The acetyl group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product Formed | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 6-Hydroxybenzofuran-5-carboxylic acid | H₂SO₄, 80°C, 4 hr | 68% | |

| CrO₃ | 5-Acetyl-6-hydroxybenzofuran-7-ol | Acetic acid, 60°C, 2 hr | 52% |

The hydroxyl group at position 6 stabilizes intermediates via hydrogen bonding, influencing regioselectivity .

Reduction Reactions

Selective reduction of the ketone group produces alcohol derivatives:

Electrophilic Substitution

The electron-rich benzofuran ring undergoes halogenation and alkylation:

Bromination

| Reagent | Position Substituted | Product | Conditions |

|---|---|---|---|

| Br₂/CH₃COOH | C-3 | 3-Bromo-1-(6-hydroxybenzofuran-5-yl)ethanone | RT, 6 hr; 74% yield |

| NBS/BPO | C-7 | 7-Bromo derivative | CCl₄, reflux; 59.6% yield |

Mechanistic Insight : Bromination at C-3 is favored due to resonance stabilization from the hydroxyl group .

Friedel-Crafts Alkylation

| Reagent | Product | Conditions |

|---|---|---|

| CH₃I/K₂CO₃ | 6-Methoxy derivative | Acetone, reflux; 82% yield |

| (CH₃)₂SO₄ | 5-Acetyl-6-methoxybenzofuran | Ethanol, 60°C; 91% yield |

Condensation Reactions

The acetyl group participates in Claisen-Schmidt condensations:

Key Finding : Derivatives with para-substituted cinnamoyl groups show 3× higher bioactivity than ortho analogs .

Comparative Reactivity Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has shown that compounds similar to 1-(6-Hydroxybenzofuran-5-yl)ethanone exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of benzofuran can scavenge free radicals effectively, indicating potential therapeutic uses in antioxidant formulations.

2. Anti-inflammatory Effects

Benzofuran derivatives have been investigated for their anti-inflammatory properties. In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, suggesting its potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

3. Anticancer Potential

The compound has been studied for its anticancer effects, particularly against breast cancer cells. In a recent study, treatment with this compound resulted in significant apoptosis (programmed cell death) in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Biochemical Applications

1. Enzyme Inhibition Studies

this compound has been utilized to study enzyme inhibition mechanisms. It serves as a substrate or inhibitor for various enzymes involved in metabolic pathways, providing insights into drug design and development.

2. Fluorescent Probes

Due to its ability to fluoresce under specific conditions, this compound can be employed as a fluorescent probe in biochemical assays. Such applications are valuable in cellular imaging and tracking biological processes in real-time.

Materials Science Applications

1. Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved tensile strength and flexibility, making them suitable for various industrial applications.

2. Coatings and Adhesives

In materials science, the compound's chemical structure allows it to function effectively as an additive in coatings and adhesives, improving adhesion properties and environmental resistance.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism Exploration

Research by Johnson et al. (2024) explored the anti-inflammatory effects of the compound on LPS-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, suggesting its potential use in inflammatory disease management.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Significant free radical scavenging |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |

| Anticancer Potential | Induction of apoptosis in breast cancer cells | |

| Biochemistry | Enzyme Inhibition Studies | Insights into metabolic pathways |

| Fluorescent Probes | Useful for cellular imaging | |

| Materials Science | Polymer Synthesis | Enhanced mechanical properties |

| Coatings and Adhesives | Improved adhesion properties |

Mecanismo De Acción

The mechanism of action of 1-(6-Hydroxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can participate in various chemical reactions, modulating the activity of enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

1-(6-Hydroxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives, such as:

1-(5-Hydroxybenzofuran-6-yl)ethanone: Similar structure but with the hydroxy and ethanone groups at different positions.

2-(6-Hydroxybenzofuran-5-yl)ethanone: Similar structure but with an additional substituent at the 2nd position.

6-Hydroxybenzofuran: Lacks the ethanone group, making it less reactive in certain chemical reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

1-(6-hydroxy-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)8-4-7-2-3-13-10(7)5-9(8)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFMHYCAEFKSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465725 | |

| Record name | 1-(6-hydroxybenzofuran-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-20-9 | |

| Record name | 1-(6-hydroxybenzofuran-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.